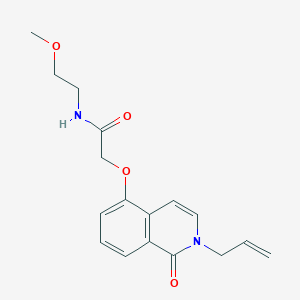

N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-3-9-19-10-7-13-14(17(19)21)5-4-6-15(13)23-12-16(20)18-8-11-22-2/h3-7,10H,1,8-9,11-12H2,2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZYREFMYYFWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This molecular structure indicates the presence of an isoquinoline moiety, which is often associated with various biological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated that the compound effectively inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, leading to decreased cell viability.

Table 1: Antitumor Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 20 | G0/G1 phase arrest |

| HeLa (Cervical) | 18 | Inhibition of proliferation |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of bacteria and fungi. Studies have shown that it exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within the cells:

- Inhibition of DNA Synthesis : The compound has been shown to interfere with DNA replication processes, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, indicating oxidative stress as a contributing factor to its cytotoxic effects.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations over 48 hours.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its antitumor efficacy observed in vitro.

- Combination Therapy : Preliminary data suggest that combining this compound with standard chemotherapeutic agents enhances overall efficacy, potentially reducing required dosages and associated side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of acetamide derivatives documented in the evidence:

Functional Group Analysis

- Isoquinoline vs. Heterocyclic Cores: The target’s isoquinoline ring differs from the coumarin (), indole (), and thiazolidinone () cores in electronic and steric properties.

- Methoxyethyl vs. Methoxyphenyl Substituents : The 2-methoxyethyl group in the target may improve water solubility compared to the 4-methoxyphenyl group in ’s indole derivative, which is more lipophilic .

- Allyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.